molecular formula C11H10N2O3 B3023507 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 61381-36-0

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No.: B3023507
CAS No.: 61381-36-0
M. Wt: 218.21 g/mol
InChI Key: AOIOGRLXASIYJK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Mechanism of Action

Target of Action

The primary targets of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid are penicillin-binding proteins (PBPs) , specifically PBP1 and PBP2a . These proteins play a crucial role in bacterial cell wall synthesis, making them an important target for antibacterial agents.

Mode of Action

The compound works by inhibiting PBP1 and PBP2a . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death. Interestingly, the compound also binds to the allosteric site of PBP2a, similar to the antibiotic ceftaroline .

Biochemical Pathways

The inhibition of PBPs disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis.

Result of Action

The result of the compound’s action is the death of the bacterial cells . By inhibiting the PBPs, the compound disrupts the cell wall synthesis, leading to cell lysis and death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps . One common method includes:

    Condensation: Anthranilic acid reacts with an aldehyde or ketone in the presence of a catalyst such as acetic acid.

    Cyclization: The intermediate product undergoes cyclization to form the quinazolinone ring.

    Oxidation: The final step involves oxidation to introduce the keto group at the 4-position of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is unique due to its specific propanoic acid side chain, which can influence its solubility, bioavailability, and overall pharmacokinetic properties. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOGRLXASIYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389808
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-19-0
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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